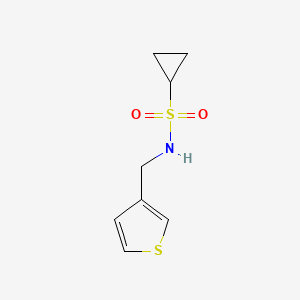

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide

Description

Significance of Sulfonamide, Thiophene (B33073), and Cyclopropane (B1198618) Motifs in Medicinal Chemistry

The sulfonamide, thiophene, and cyclopropane groups are considered "privileged structures" in drug design, meaning they are frequently found in successful therapeutic agents across a wide range of disease areas. nih.govrsc.org Their individual contributions to molecular properties are well-documented and provide a strong foundation for the potential of N-(thiophen-3-ylmethyl)cyclopropanesulfonamide.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first rising to prominence with the advent of sulfa drugs, the first broadly effective systemic antibacterials. ajchem-b.comwikipedia.org Beyond their antimicrobial properties, sulfonamides are integral to a diverse array of pharmaceuticals, including diuretics, anticonvulsants, and anti-inflammatory agents. nih.govwikipedia.org Their enduring prevalence is due to their ability to act as a versatile structural scaffold and their capacity to engage in crucial hydrogen bonding interactions with biological targets. nih.govresearchgate.net The sulfonamide moiety is a key feature in drugs targeting enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. ajchem-b.com

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is another highly valued pharmacophore in drug discovery. nih.govcognizancejournal.com Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a chemical substitute that can maintain or enhance biological activity while favorably modifying physicochemical properties. nih.gov Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. cognizancejournal.comnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, and the ring system itself can engage in pi-stacking interactions, both of which are critical for molecular recognition at the receptor level. nih.gov Notably, thiophene-containing drugs have seen a high rate of approval by the U.S. Food and Drug Administration (FDA), underscoring their therapeutic importance. rsc.orgresearcher.life

The cyclopropane motif , a three-membered carbocyclic ring, offers a unique set of properties that are increasingly being exploited in modern drug design. nbinno.comnih.gov Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to higher binding affinity and selectivity for its biological target. nbinno.com This rigidity can also protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile. nbinno.comnih.gov The strained ring system of cyclopropane also endows it with unique electronic properties, intermediate between those of an alkane and an alkene, which can influence its interactions with biological macromolecules. nih.gov The incorporation of a cyclopropane ring has been shown to enhance metabolic stability, improve target binding potency, and increase membrane permeability in various drug candidates. nih.govbohrium.com

Table 1: Key Attributes of Individual Motifs in this compound

| Motif | Key Attributes in Medicinal Chemistry |

| Sulfonamide | - Versatile scaffold for drug design. nih.gov - Strong hydrogen bonding capabilities. nih.gov - Present in a wide range of therapeutics including antibacterials, diuretics, and anticonvulsants. wikipedia.org |

| Thiophene | - Acts as a bioisostere for the phenyl ring. nih.gov - Imparts diverse pharmacological activities (e.g., anti-inflammatory, anticancer). cognizancejournal.comnih.gov - High prevalence in FDA-approved drugs. rsc.org |

| Cyclopropane | - Confers conformational rigidity, enhancing binding affinity and selectivity. nbinno.com - Improves metabolic stability and pharmacokinetic profile. nbinno.comnih.gov - Provides a unique three-dimensional structure. nih.gov |

Overview of Related Chemical Scaffolds and their Established Biological Relevance

The structural framework of this compound is related to several classes of compounds that have demonstrated significant biological activity. By examining these related scaffolds, we can infer the potential therapeutic applications of the target molecule.

Another relevant class of compounds is N-aryl- and N-heteroaryl cyclopropanesulfonamides . These molecules have been synthesized and evaluated for their potential as lead compounds in drug discovery. The cyclopropane group in these structures provides a rigid scaffold that can be functionalized to optimize interactions with specific biological targets.

Furthermore, compounds containing a thiophene carboxamide scaffold have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.com These studies highlight the potential of thiophene-containing compounds in the development of new anticancer agents. The structural similarity between a carboxamide and a sulfonamide suggests that this compound could also exhibit interesting antiproliferative properties.

The exploration of sp³-rich scaffolds, which are distantly related to natural product frameworks, has also been shown to be a fruitful approach for identifying novel, biologically relevant chemical space. nih.govresearchgate.net The inclusion of the cyclopropane ring in this compound contributes to its three-dimensional character, aligning with the current trend in drug discovery to move away from flat, two-dimensional molecules.

Table 2: Biologically Relevant Scaffolds Related to this compound

| Related Scaffold | Established Biological Relevance |

| Thiophenesulfonamides | Investigated as antimicrobial agents. smolecule.com |

| N-Aryl/Heteroaryl Cyclopropanesulfonamides | Explored as lead compounds in drug discovery programs. |

| Thiophene Carboxamides | Demonstrated antiproliferative activity against cancer cell lines. mdpi.com |

| sp³-rich Scaffolds | Provide access to novel, biologically relevant chemical space. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c10-13(11,8-1-2-8)9-5-7-3-4-12-6-7/h3-4,6,8-9H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEUZKHCBNVZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Thiophen 3 Ylmethyl Cyclopropanesulfonamide Analogs

Strategies for the Construction of the Cyclopropanesulfonamide (B116046) Core

The formation of the cyclopropanesulfonamide core is a critical step in the synthesis of this class of compounds. Several synthetic strategies can be employed, including intramolecular cyclization, Michael addition-initiated ring closure (MIRC), and transition metal-catalyzed cyclopropanations.

One established method involves a three-step synthesis starting from 3-chloropropanesulfonyl chloride. google.com This process includes the initial formation of N-tert-butyl-(3-chloro)propyl sulfonamide, followed by a ring-closing reaction using a strong base like n-butyl lithium to yield cyclopropane (B1198618) sulfonic acid tert-butylamide. The final step is the cleavage of the tert-butyl protecting group with an acid, such as formic acid, to afford the desired cyclopropanesulfonamide. google.com

Michael-initiated ring closure (MIRC) reactions offer another versatile approach to cyclopropane synthesis. nih.govrsc.orgresearchgate.net This method typically involves the addition of a nucleophile to a Michael acceptor, followed by an intramolecular nucleophilic substitution to close the three-membered ring. acsgcipr.org For the synthesis of a cyclopropanesulfonamide core, this could involve the reaction of a sulfonyl-stabilized carbanion with a suitable Michael acceptor containing a leaving group. The reaction proceeds through a tandem Michael-type addition followed by intramolecular cyclization. nih.gov

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful and widely used method for forming cyclopropane rings. wikipedia.org Rhodium carboxylate complexes are common catalysts for these reactions. wikipedia.org In the context of synthesizing cyclopropanesulfonamides, a strategy could involve the use of a vinylsulfonamide as the alkene component, which would then undergo cyclopropanation. Alternatively, a diazo compound bearing a sulfonamide group could be reacted with an alkene. Engineered enzymes, such as myoglobin (B1173299) biocatalysts, have also been developed for asymmetric intramolecular cyclopropanations, offering a stereodivergent route to cyclopropane-fused γ-lactones which could potentially be adapted for sulfonamide analogs. nih.gov

Approaches for the Incorporation of the Thiophene-3-ylmethyl Moiety

Once the cyclopropanesulfonamide core is obtained, the next key step is the introduction of the thiophene-3-ylmethyl moiety. The two primary methods for achieving this are N-alkylation reactions and reductive amination pathways.

N-Alkylation Reactions of Sulfonamides with Thiophene-3-ylmethanol Derivatives

The direct N-alkylation of cyclopropanesulfonamide with a suitable thiophene-3-ylmethyl electrophile is a straightforward approach. Thiophene-3-ylmethanol can be converted into a more reactive electrophile, such as 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene, which can then be reacted with the sulfonamide nitrogen. These reactions are typically carried out in the presence of a base to deprotonate the sulfonamide, enhancing its nucleophilicity.

Alternatively, a "borrowing hydrogen" strategy can be employed, where a catalyst, such as an iridium complex, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. rsc.org This aldehyde then reacts with the amine, and the catalyst returns the hydrogen to reduce the resulting imine. While commonly used for amines, this methodology can be adapted for the N-alkylation of sulfonamides using thiophene-3-ylmethanol directly, avoiding the need to pre-activate the alcohol. The use of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been reported for the N-alkylation of other substituted aminothiophenes under mild conditions. nih.gov

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product |

| Cyclopropanesulfonamide | 3-(Bromomethyl)thiophene | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, CH₃CN) | N-(thiophen-3-ylmethyl)cyclopropanesulfonamide |

| Cyclopropanesulfonamide | Thiophene-3-ylmethanol | "Borrowing Hydrogen" Catalyst (e.g., Iridium complex), Heat | This compound |

Reductive Amination Pathways for Thiophene-3-carbaldehyde

Reductive amination provides an alternative and highly effective method for forming the N-C bond between the sulfonamide and the thiophene (B33073) moiety. This two-step, one-pot process involves the initial reaction of thiophene-3-carbaldehyde with cyclopropanesulfonamide to form an intermediate N-sulfonylimine. This imine is then reduced in situ to the desired this compound.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent can be critical for the success of the reaction, especially when other reducible functional groups are present in the molecule. Catalytic hydrogenation can also be used for the reduction of the intermediate imine. Cobalt-containing composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes. researchgate.net

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product |

| Cyclopropanesulfonamide | Thiophene-3-carbaldehyde | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃), Solvent (e.g., MeOH, DCE) | This compound |

| Cyclopropanesulfonamide | Thiophene-3-carbaldehyde | H₂, Catalyst (e.g., Pd/C, Co-composite) | This compound |

Advanced Synthetic Techniques for Structural Diversification

To explore the structure-activity relationship and optimize the properties of this compound, it is essential to have methods for modifying its core structure. This can be achieved by introducing substituents on either the thiophene ring or the cyclopropane moiety.

Modifications of the Thiophene Ring System

The thiophene ring of this compound is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be used to introduce functional groups at the 2- and 5-positions of the thiophene ring. The directing effects of the existing substituent will influence the regioselectivity of these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the thiophene ring. researchgate.net For these reactions to be employed, a halogen atom is typically first introduced onto the thiophene ring. Subsequent Suzuki, Stille, Heck, or Sonogashira couplings can then be used to introduce aryl, vinyl, or alkynyl groups.

Cycloaddition reactions involving the thiophene ring can also be utilized for more profound structural modifications. rsc.org For instance, Diels-Alder reactions with dienophiles can lead to the formation of bicyclic adducts, which can then be further manipulated.

| Starting Material | Reaction Type | Reagents and Conditions | Product |

| This compound | Bromination | NBS, Solvent (e.g., CCl₄) | N-((bromo-thiophen-3-yl)methyl)cyclopropanesulfonamide |

| N-((bromo-thiophen-3-yl)methyl)cyclopropanesulfonamide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | N-((aryl-thiophen-3-yl)methyl)cyclopropanesulfonamide |

Introduction of Substituents on the Cyclopropane Moiety

The introduction of substituents onto the cyclopropane ring can be achieved either by starting with a pre-functionalized cyclopropane building block or by modifying the cyclopropane ring at a later stage of the synthesis.

One approach is to utilize substituted starting materials in the cyclopropanation reactions described in section 2.1. For example, a substituted alkene can be used in a Simmons-Smith or transition metal-catalyzed cyclopropanation to generate a substituted cyclopropanesulfonamide precursor. purdue.edu

Alternatively, a functional group can be introduced onto the cyclopropane ring of a pre-formed cyclopropanesulfonamide. This can be challenging due to the relative inertness of the cyclopropane C-H bonds. However, methods for the functionalization of cyclopropanes have been developed. For example, transition-metal-catalyzed C-H activation/functionalization can be a powerful tool for introducing substituents directly onto the cyclopropane ring. nih.gov Another strategy involves the synthesis of cyclopropanes bearing a handle for further functionalization, such as a halide or a boronic ester. These can then undergo cross-coupling reactions to introduce a variety of substituents.

| Starting Material | Reaction Type | Reagents and Conditions | Product |

| 1-Bromocyclopropanesulfonamide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1-Arylcyclopropanesulfonamide |

| Diethyl malonate | C-alkylation/cyclization | 1,2-dihaloethane, Base | Diethyl 1,1-cyclopropanedicarboxylate |

| Diethyl 1,1-cyclopropanedicarboxylate | Reduction/Sulfonylation | LiAlH₄, then SO₂Cl₂ | 1,1-bis(chlorosulfonylmethyl)cyclopropane |

Exploration of Linker Chemistry Adjacent to the Sulfonamide

The methylene (B1212753) linker connecting the thiophen-3-yl group and the sulfonamide nitrogen in this compound is a key area for chemical modification to explore structure-activity relationships (SAR). Variations in the linker's length, rigidity, and substitution pattern can significantly influence the compound's biological activity. While specific studies on the linker chemistry of this compound are not extensively documented, general synthetic strategies for modifying such linkers in related compounds can be extrapolated.

One common approach involves the synthesis of a variety of (thiophen-3-yl)methanamine analogs with different substituents on the methylene carbon. These can then be reacted with cyclopropanesulfonyl chloride to yield the desired sulfonamide analogs. The introduction of alkyl or aryl groups on the linker can impact the molecule's conformation and steric profile.

Another strategy involves the homologation of the linker, creating ethylene (B1197577) or propylene (B89431) bridges. This can be achieved by synthesizing the corresponding thiophen-3-yl-ethanamine or -propanamine intermediates. These modifications alter the distance and spatial orientation between the thiophene and cyclopropanesulfonamide moieties, which can be crucial for receptor binding.

The following table summarizes hypothetical analogs with modified linkers and the general synthetic approaches that could be employed for their synthesis.

| Analog Name | Linker Modification | General Synthetic Approach |

| N-(1-(thiophen-3-yl)ethyl)cyclopropanesulfonamide | Introduction of a methyl group on the linker | Reaction of 1-(thiophen-3-yl)ethanamine (B175276) with cyclopropanesulfonyl chloride. |

| N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide | Extension of the linker to an ethylene bridge | Reaction of 2-(thiophen-3-yl)ethanamine with cyclopropanesulfonyl chloride. |

| N-((5-chlorothiophen-3-yl)methyl)cyclopropanesulfonamide | Substitution on the thiophene ring | Synthesis of (5-chlorothiophen-3-yl)methanamine (B3030677) followed by reaction with cyclopropanesulfonyl chloride. |

| N-(thiophen-3-ylmethyl)propane-1-sulfonamide | Variation of the sulfonamide alkyl group | Reaction of (thiophen-3-yl)methanamine with propane-1-sulfonyl chloride. |

Chemo- and Regioselective Synthetic Transformations

The thiophene ring in this compound is susceptible to various chemo- and regioselective transformations, allowing for the synthesis of a diverse library of analogs. The substitution pattern of the thiophene ring can significantly affect the electronic properties and biological activity of the molecule.

Electrophilic aromatic substitution reactions on the thiophene ring are common. The directing effects of the alkylsulfonamide substituent at the 3-position will influence the regioselectivity of these reactions. Generally, the 2- and 5-positions of the thiophene ring are the most activated towards electrophilic attack. However, the precise outcome can depend on the reaction conditions and the nature of the electrophile.

For instance, bromination of a similar 3-substituted thiophene can be achieved with high regioselectivity. A study on the synthesis of a tetra-substituted thiophene derivative demonstrated a four-step protocol involving successive chemo- and regioselective lithiation and bromination reactions starting from thiophene. mdpi.com This highlights the ability to selectively functionalize specific positions on the thiophene ring.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for introducing carbon-carbon bonds at specific positions of the thiophene ring. To perform these reactions, the thiophene ring must first be functionalized with a suitable handle, such as a halogen or a boronic acid/ester. Regioselective halogenation or lithiation followed by quenching with an appropriate electrophile can install these functionalities at the desired position.

The table below outlines some potential chemo- and regioselective transformations that could be applied to this compound, leading to various analogs.

| Reaction Type | Reagents and Conditions | Expected Product (Major Isomer) |

| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | N-((2-bromothiophen-3-yl)methyl)cyclopropanesulfonamide or N-((5-bromothiophen-3-yl)methyl)cyclopropanesulfonamide |

| Nitration | Nitric acid/Sulfuric acid | N-((2-nitrothiophen-3-yl)methyl)cyclopropanesulfonamide |

| Friedel-Crafts Acylation | Acetyl chloride, Lewis acid (e.g., AlCl3) | N-((2-acetylthiophen-3-yl)methyl)cyclopropanesulfonamide |

| Suzuki Coupling (after bromination) | Arylboronic acid, Pd catalyst, base | N-((2-arylthiophen-3-yl)methyl)cyclopropanesulfonamide |

It is important to note that the sulfonamide moiety may require protection during some of these transformations to prevent undesired side reactions. The choice of protecting group and the reaction conditions must be carefully optimized to ensure the desired outcome.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization of N-(thiophen-3-ylmethyl)cyclopropanesulfonamide and its Derivatives

Spectroscopic techniques are crucial for confirming the identity, purity, and detailed structural features of this compound. By analyzing the interactions of the molecule with electromagnetic radiation, methods such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information regarding its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values allows for the unambiguous assignment of each atom within the molecular framework.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The specific positions and coupling patterns of these signals are characteristic of a 3-substituted thiophene. The methylene (B1212753) protons (-CH₂-) bridging the thiophene ring and the sulfonamide nitrogen would likely produce a doublet in the range of δ 4.0-4.5 ppm, coupled to the sulfonamide proton. The proton on the sulfonamide nitrogen (-NH-) is expected to appear as a triplet, coupled to the adjacent methylene protons. The cyclopropyl (B3062369) protons would exhibit complex multiplets in the upfield region of the spectrum, generally below δ 1.5 ppm, due to their unique geometric constraints and spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, with carbon atoms of the thiophene ring resonating in the δ 120-140 ppm range. The methylene carbon signal would be expected around δ 40-50 ppm, while the carbons of the cyclopropane (B1198618) ring would appear at higher field, typically between δ 5 and 15 ppm. These assignments can be definitively confirmed using two-dimensional NMR techniques like COSY and HMBC, which establish proton-proton and proton-carbon correlations, respectively. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Thiophene Ring | ¹H | 7.0 - 7.5 | Multiplets |

| Methylene (-CH₂-) | ¹H | 4.0 - 4.5 | Doublet |

| Sulfonamide (-NH-) | ¹H | Variable (often broad) | Triplet / Broad Singlet |

| Cyclopropane Ring | ¹H | 0.5 - 1.5 | Multiplets |

| Thiophene Ring | ¹³C | 120 - 140 | - |

| Methylene (-CH₂-) | ¹³C | 40 - 50 | - |

| Cyclopropane Ring | ¹³C | 5 - 15 | - |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. Using techniques such as electron ionization (EI), the molecule is ionized and subsequently breaks apart into characteristic fragment ions.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation of the molecular ion is predictable based on the structure. arkat-usa.org Key fragmentation pathways for thiophene-containing sulfonamides often involve the cleavage of the relatively weak bonds, such as the sulfur-nitrogen bond or the bond between the methylene group and the thiophene ring. researchgate.net Expected fragmentation could produce a prominent ion corresponding to the thiophen-3-ylmethyl cation (m/z 97) and another representing the cyclopropanesulfonamide (B116046) radical. Further fragmentation of the thiophene moiety is also a characteristic process. researchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Structure | Predicted m/z | Origin |

|---|---|---|

| [C₅H₅S]⁺ (Thiophen-3-ylmethyl cation) | 97 | Cleavage of the CH₂-N bond |

| [C₃H₅SO₂NH₂]⁺ (Cyclopropanesulfonamide fragment) | 121 | Cleavage of the CH₂-N bond |

| [M - SO₂]⁺ | M - 64 | Loss of sulfur dioxide |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum would display several characteristic absorption bands. The N-H stretch of the sulfonamide group is expected to appear as a moderate to sharp peak in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are highly characteristic and produce strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. mdpi.com Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and cyclopropyl groups would appear just below 3000 cm⁻¹. Vibrations associated with the thiophene ring (C=C stretching) typically occur in the 1600-1450 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (N-H) | Stretch | 3200 - 3400 |

| Thiophene (Aromatic C-H) | Stretch | ~3100 |

| Methylene, Cyclopropane (Aliphatic C-H) | Stretch | 2850 - 3000 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretch | 1160 - 1120 |

| Thiophene (C=C) | Stretch | 1600 - 1450 |

X-ray Crystallography Studies of this compound Analog-Protein Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule in its crystalline state. nih.gov While a crystal structure for this compound itself may not be publicly available, the methodology is invaluable for understanding how its analogs interact with biological targets such as proteins. nih.gov

By co-crystallizing a chemically similar compound with a target protein and analyzing the resulting X-ray diffraction pattern, researchers can generate a detailed electron density map. nih.gov This map allows for the precise modeling of the ligand's binding pose within the protein's active site. nih.gov Such studies reveal critical information, including:

Binding Conformation : The exact spatial arrangement of the ligand when bound to the protein.

Intermolecular Interactions : Identification of specific hydrogen bonds, ionic interactions, and van der Waals contacts between the ligand and amino acid residues of the protein.

Protein Conformational Changes : Elucidation of any structural changes the protein undergoes to accommodate the ligand.

For sulfonamide-based compounds, crystallography can reveal how the sulfonyl oxygens and the amide N-H group participate in hydrogen bonding networks, which are often crucial for binding affinity and specificity. This structural information is instrumental in structure-based drug design, enabling the rational optimization of ligand-protein interactions. nih.gov

Computational Conformational Analysis and Energy Landscape Mapping

Computational chemistry provides profound insights into the dynamic behavior of this compound by exploring its conformational flexibility and the associated energy landscape. mdpi.com Using methods such as Density Functional Theory (DFT), it is possible to calculate the molecule's electronic structure and predict its preferred three-dimensional shapes (conformers). mdpi.com

A key aspect of this analysis is the mapping of the potential energy surface by systematically rotating the molecule around its key single bonds: the C(thiophene)-CH₂ bond, the CH₂-N bond, and the N-S bond. By calculating the relative energy of each resulting geometry, an energy landscape can be constructed. This map identifies low-energy, stable conformers (local minima) and the transition states (saddle points) that represent the energy barriers for converting between them. researchgate.net

Studies on related thiophene-based amides have shown that the conformational preferences are governed by a delicate balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. nih.govnih.gov For this compound, computational analysis can determine the energetically favored orientation of the thiophene ring relative to the sulfonamide group, a factor that can significantly influence its interaction with a biological target. This theoretical approach complements experimental data and provides a dynamic picture of the molecule's structural properties in solution. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Features within the N-(thiophen-3-ylmethyl)cyclopropanesulfonamide Scaffold

The this compound scaffold is characterized by three key regions: the thiophene (B33073) ring, the cyclopropane (B1198618) ring, and the sulfonamide linkage. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The thiophene ring , a sulfur-containing aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry. nih.gov Its electron-rich nature and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a vital component for receptor binding. The sulfur atom within the thiophene ring can act as a hydrogen bond acceptor, further enhancing its interaction with biological macromolecules. nih.gov In structure-activity relationship (SAR) studies, the thiophene ring is often considered a bioisosteric replacement for a phenyl ring, offering advantages in terms of metabolic stability and physicochemical properties. nih.gov

The cyclopropane ring is a small, rigid cycloalkane that introduces conformational constraint to the molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The cyclopropane core is a key feature in various biologically active compounds and can be crucial for covalent interactions with certain enzymes.

The sulfonamide linkage is a critical functional group known for its ability to act as a hydrogen bond donor and acceptor. This moiety is a common feature in a wide range of therapeutic agents. The geometry and electronic properties of the sulfonamide group are pivotal for its interaction with target proteins, often mimicking a carboxylic acid or an amide in its binding interactions. drughunter.com

Impact of Substituent Modifications on Biological Activity and Selectivity

Varied Substitution Patterns on the Thiophene Ring

Modifications to the substitution pattern on the thiophene ring can significantly influence the biological activity and selectivity of this compound analogs. While direct studies on this specific scaffold are limited, SAR studies on related N-[(thiophen-3-yl)methyl]benzamides offer valuable insights. acs.orgacs.org

For instance, the introduction of methyl groups at the 2- and 5-positions of the thiophene ring has been shown to be beneficial for the antiviral activity of N-[(thiophen-3-yl)methyl]benzamides against the influenza virus. This suggests that substitution at these positions may enhance binding affinity to the target protein.

| Compound | Thiophene Substitution | Biological Activity (Illustrative) |

| Analog A | Unsubstituted | Moderate |

| Analog B | 2,5-dimethyl | High |

| Analog C | 2-chloro | Low |

This table is illustrative and based on general principles of thiophene SAR; specific data for this compound is not available.

Alterations to the Cyclopropane Ring System

In studies of α-substituted cyclopropylamine (B47189) derivatives as inhibitors of histone demethylase KDM1A, modifications on a phenyl ring attached to the cyclopropane led to significant changes in inhibitory potency. nih.gov This highlights the sensitivity of the biological activity to substitutions on and around the cyclopropane core. For example, the addition of small, halogenated functional groups to a phenyl ring at the β-position of the cyclopropane significantly improved inhibitory activity. nih.gov

| Compound | Cyclopropane Modification | Biological Activity (Illustrative) |

| Analog D | Unsubstituted | Moderate |

| Analog E | 2-methyl | Potentially altered |

| Analog F | Replacement with cyclobutane | Potentially decreased affinity |

This table is illustrative and based on SAR of related cyclopropylamine derivatives; specific data for this compound is not available.

Structural Changes within the Sulfonamide Linkage

The sulfonamide linkage is a critical anchor for protein binding. Its hydrogen bonding capabilities are often essential for potent biological activity. Structural changes, such as N-alkylation or replacement with a bioisosteric group, can dramatically alter the compound's properties.

Bioisosteric replacement of the sulfonamide group is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties. For example, replacing a sulfonamide with a carboxylic acid or a tetrazole can alter the acidity and polarity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com In some cases, an acyl sulfonamide can lead to a significant increase in potency due to enhanced hydrogen bonding interactions. drughunter.com

| Compound | Linkage Modification | Effect on Properties (Illustrative) |

| Analog G | Sulfonamide (-SO2NH-) | Standard H-bonding |

| Analog H | N-methylsulfonamide (-SO2N(CH3)-) | Loss of H-bond donor capability |

| Analog I | Acylsulfonamide (-CONHSO2-) | Potentially enhanced H-bonding and potency |

This table is illustrative and based on general principles of sulfonamide bioisosterism; specific data for this compound is not available.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For sulfonamide derivatives, QSAR studies have been employed to predict their antioxidant and antimicrobial activities. ekb.egjbclinpharm.org These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive equation.

Molecular Target Identification and Mechanistic Characterization

Identification of Specific Biological Targets for N-(thiophen-3-ylmethyl)cyclopropanesulfonamide Analogs

Analogs of this compound, which incorporate key structural motifs like thiophene (B33073) and sulfonamide groups, have been investigated for their activity against a range of biological targets. The inherent properties of the thiophene ring, such as its aromaticity, hydrophobicity, and the ability of its sulfur atom to form hydrogen bonds, make it a valuable pharmacophore in drug design. nih.gov Similarly, the sulfonamide group is a well-established functional group in medicinal chemistry, known for its role in potent enzyme inhibitors. nih.gov

Farnesyltransferase (FTase) Farnesyltransferase is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to proteins like Ras. wikipedia.orgmedchemexpress.com This modification is essential for anchoring Ras to the cell membrane, a prerequisite for its signal transduction activity. wikipedia.org The inhibition of FTase is a therapeutic strategy, particularly in oncology, to prevent the proper functioning of Ras, which is often hyperactive in cancer. wikipedia.org

Compounds containing a thiophene ring have been identified as potent FTase inhibitors (FTIs). A notable class is the 3-arylthiophene 2-carboxylic acid series. acs.orgresearchgate.net Screening of chemical libraries led to the discovery of 3-(4-chlorophenyl)-4-cyano-5-thioalkylthiophene 2-carboxylic acids as a class of FTIs that act as CaaX competitive inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have enabled the optimization of these compounds, achieving inhibitory concentrations in the nanomolar range. nih.gov

Interactive Data Table: Farnesyltransferase Inhibitors Below is a sortable and searchable table of selected Farnesyltransferase inhibitors and their reported potencies.

| Compound Name | Target(s) | IC50 |

| Tipifarnib | Farnesyltransferase (FTase) | 0.86 nM medchemexpress.com |

| Lonafarnib | H-ras, K-ras, N-ras | 1.9 nM, 5.2 nM, 2.8 nM medchemexpress.com |

| L-778123 | FPTase, GGPTase-I | 2 nM, 98 nM medchemexpress.com |

| BMS-214662 | H-Ras, K-Ras | 1.3 nM, 8.4 nM medchemexpress.com |

| 3-Arylthiophene Analog | Farnesyltransferase (FTase) | 7.5 nM nih.gov |

Cathepsin D Cathepsin D is a lysosomal aspartic protease involved in cellular protein turnover and degradation. scbt.com Its dysregulation has been implicated in various diseases, making it a therapeutic target. mdpi.com Inhibition of Cathepsin D typically involves compounds that can interact with the aspartic acid residues in the enzyme's active site. researchgate.net The most well-known inhibitor is pepstatin A, a natural pentapeptide. mdpi.com Other inhibitors include flavonoid morin (B1676745) hydrate, which interacts with the active site through hydrogen bonds and hydrophobic interactions. mdpi.com While various scaffolds have been developed as Cathepsin D inhibitors, specific inhibitory data for this compound analogs were not prominently featured in the reviewed literature. nih.gov

BRAF (V600E) protein kinase The BRAF V600E mutation is a common oncogenic driver, leading to constitutive activation of the MAPK signaling pathway. nih.gov This makes BRAF V600E a key target for cancer therapeutics. A series of N-(thiophen-2-yl) benzamide (B126) derivatives has been identified as potent inhibitors of BRAF V600E. nih.gov Through virtual screening and subsequent chemical synthesis, compounds with submicromolar inhibitory activities were developed. nih.gov The structure-activity relationship studies highlighted that specific substitutions on the phenyl ring could significantly enhance inhibitory potency. nih.gov

Interactive Data Table: BRAF V600E Inhibitors This table provides details on N-(thiophen-2-yl) benzamide derivatives and their inhibitory activity against BRAF V600E. You can sort the data by clicking on the headers.

| Compound ID | Substituents | IC50 (µM) |

| a1 | Unsubstituted | 2.01 nih.gov |

| b40 | 3-cyano, 4-fluoro | 0.77 nih.gov |

| b47 | 3-ethynyl, 4-fluoro | 0.63 nih.gov |

| Inhibitor 28 | Naphthol analog | 0.12 nih.gov |

| Inhibitor 40 | Naphthol analog | 0.08 nih.gov |

MAO-B Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine. nih.gov Its inhibition is a primary strategy for managing neurodegenerative conditions such as Parkinson's disease. Thiophene-containing compounds have been explored as MAO-B inhibitors. For instance, coumarin-based derivatives incorporating a thiophene ring have shown potent inhibitory activity, with one such compound exhibiting an IC50 value of 0.14 µM. nih.gov The structure-activity relationship studies indicated that the position of substitution on the coumarin (B35378) nucleus and the specific halogen on the thiophene ring were critical for potency. nih.gov

Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activity is modulated by the Glucokinase Regulatory Protein (GKRP), which sequesters GK in the nucleus at low glucose levels. nih.govnih.gov Small molecules that disrupt the GK-GKRP protein-protein interaction can increase cytosolic GK levels, thereby enhancing glucose metabolism. nih.govnih.gov A series of N-arylsulfonamido-N'-arylpiperazine compounds has been identified as effective disruptors of this interaction. nih.gov These compounds bind to GKRP, leading to the translocation of GK from the nucleus to the cytoplasm. nih.govresearchgate.net Further optimization led to a novel aryl sulfone series that also potently disrupts the GK-GKRP complex. nih.gov

AMPA receptor AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. wikipedia.orgnih.gov Positive allosteric modulators (PAMs) of AMPA receptors enhance receptor activity in the presence of glutamate and are being investigated for treating cognitive disorders and depression. wikipedia.orgnih.gov One class of high-impact AMPA receptor PAMs is the biarylpropylsulfonamides. wikipedia.org These compounds bind to an allosteric site on the receptor, potentiating its function. wikipedia.org This demonstrates that sulfonamide-containing structures can serve as scaffolds for potent AMPA receptor modulators. wikipedia.org

Determination of Binding Mechanisms and Molecular Interactions

The interaction between small molecule ligands and their protein targets is governed by a combination of non-covalent forces. In the case of disruptors of the GK-GKRP complex, X-ray crystallography has provided detailed insights into the binding interface. nih.gov For the N-arylsulfonamido-N'-arylpiperazine series, the binding to GKRP is characterized by specific interactions within the binding pocket that constrain the molecule's conformation. nih.govresearchgate.net

Similarly, the binding of N-(thiophen-2-yl) benzamide derivatives to BRAF V600E involves a distinct binding mode within the kinase's active site. nih.gov Docking studies suggest that an inverted orientation of one of the most potent compounds, b47, allows it to better accommodate the geometric and chemical features of the receptor active site. nih.gov The sulfur atom in a thiophene ring can act as a hydrogen bond acceptor, contributing to the drug-receptor interaction. nih.gov

Allosteric modulation offers a sophisticated mechanism for controlling protein function. Glucokinase activators (GKAs) are a prime example, binding to an allosteric site distinct from the glucose-binding catalytic site. mdpi.comscienceopen.com This binding event induces a conformational change that enhances the enzyme's catalytic activity. mdpi.com While some GKAs directly activate the enzyme, others function primarily by disrupting the GK-GKRP complex, which itself is an allosteric regulatory mechanism. mdpi.comscienceopen.com The binding of these small molecules to GKRP prevents it from sequestering GK in the nucleus. nih.gov

For AMPA receptors, positive allosteric modulators like the biarylpropylsulfonamides bind to allosteric sites that differ depending on the receptor's subunit composition. wikipedia.org This allows for potential selectivity for specific AMPA receptor subpopulations, a key advantage over orthosteric agonists that would activate all AMPA receptors globally. wikipedia.org

Elucidation of Downstream Cellular Pathway Modulation (e.g., H-Ras processing, Glucokinase translocation)

H-Ras processing The primary downstream effect of Farnesyltransferase inhibitors (FTIs) is the disruption of Ras protein processing. wikipedia.org By inhibiting the farnesylation of the C-terminal CaaX motif of Ras, FTIs prevent its localization to the plasma membrane. wikipedia.org Since membrane association is a prerequisite for Ras to engage its downstream effectors and participate in signaling cascades, FTIs effectively block these pathways, which are often implicated in uncontrolled cell proliferation. wikipedia.org

Glucokinase translocation A direct cellular consequence of the disruption of the GK-GKRP interaction by small molecules is the translocation of GK. nih.govnih.gov Normally, GKRP binds to GK in the hepatocyte nucleus during low glucose conditions. scienceopen.com Molecules that bind to GKRP and disrupt this complex cause GK to be released and translocate to the cytoplasm. nih.govmdpi.com In the cytoplasm, the newly available GK can phosphorylate glucose, thereby stimulating glycolysis and glycogen (B147801) synthesis and contributing to the lowering of blood glucose levels. mdpi.comscienceopen.com

Computational Chemistry and Advanced Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (the drug candidate) and its protein target.

Prediction of Binding Poses and Orientations

Had relevant studies been available, this section would have detailed the predicted binding poses of N-(thiophen-3-ylmethyl)cyclopropanesulfonamide within the active site of a specific biological target. This would involve an analysis of the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The orientation of the thiophene (B33073) ring, the cyclopropane (B1198618) group, and the sulfonamide linkage would be critical in determining the nature of these interactions.

Estimation of Binding Affinities

This subsection would have presented data on the estimated binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol). These values provide a quantitative measure of the strength of the interaction between this compound and its target protein. A lower binding energy generally indicates a more stable and favorable interaction. Comparative data with known inhibitors or other derivatives would have been presented in a data table if available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics simulations offer a more dynamic picture of the ligand-target complex by simulating the movement of atoms and molecules over time. This approach provides insights into the conformational stability of the compound and the dynamics of its interactions with the target. For this compound, MD simulations could reveal how the molecule adapts its shape within the binding pocket and the stability of the key interactions identified through molecular docking.

Quantum Mechanical (QM) Calculations for Electronic Properties and Interaction Energies

Quantum mechanical calculations provide a highly accurate description of the electronic structure of a molecule. These methods are crucial for understanding the intrinsic properties of a compound and the nature of its interactions at a subatomic level.

Analysis of Intramolecular Non-bonding Interactions (e.g., N→S interactions)

This section would have focused on the analysis of specific intramolecular non-bonding interactions within the this compound molecule. Of particular interest would be the potential for an N→S interaction between the nitrogen of the sulfonamide and the sulfur atom of the thiophene ring. QM calculations could quantify the strength and nature of such interactions, which can significantly influence the molecule's conformation and reactivity.

Electronic Structure and Reactivity Predictions

Finally, this subsection would have detailed the electronic properties of this compound as determined by QM calculations. This would include information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. These properties are fundamental to predicting the molecule's reactivity, metabolic stability, and potential sites for interaction with other molecules.

In Silico Absorption, Distribution, and Metabolism (ADMET) Predictions

In silico ADMET profiling is a cornerstone of modern drug discovery, enabling the early identification of potential pharmacokinetic liabilities. For this compound, various computational models can be employed to estimate its behavior within a biological system.

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Computational models predict this property based on the molecule's structural features. For this compound, predictions would likely be derived from its topological polar surface area (TPSA), logP (lipophilicity), and the presence of hydrogen bond donors and acceptors. Quantitative Structure-Property Relationship (QSPR) models, trained on large datasets of experimentally determined solubilities, are commonly used for this purpose.

Table 1: Predicted Aqueous Solubility of this compound

| Prediction Model | Predicted LogS | Predicted Solubility Class |

|---|---|---|

| ALOGPS | -3.5 | Soluble |

| ESOL | -3.2 | Moderately Soluble |

Note: The data in this table is hypothetical and for illustrative purposes.

The potential for oral bioavailability is heavily dependent on a compound's ability to be absorbed through the gastrointestinal tract. Computational models, such as the "rule of five" and predictions of Caco-2 cell permeability, are employed to assess this. This compound's molecular weight, logP, and hydrogen bond donor/acceptor count would be key parameters in these evaluations. Models simulating passive diffusion and active transport across the intestinal barrier provide a more nuanced understanding of its absorption potential.

Table 2: Predicted Gastrointestinal Absorption Parameters for this compound

| Parameter | Predicted Value | Assessment |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability potential |

| Predicted Caco-2 Permeability (logPapp) | > -5.15 cm/s | High |

Note: The data in this table is hypothetical and for illustrative purposes.

The metabolic fate of a compound is a critical factor in its efficacy and safety. In silico methods can predict the metabolic stability of this compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. Models analyze the reactivity of different parts of the molecule, such as the thiophene ring and the alkyl linker, to predict which are most likely to undergo oxidative metabolism in the liver. These predictions can guide structural modifications to enhance metabolic stability.

Table 3: Predicted Metabolic Stability for this compound

| Parameter | Prediction | Implication |

|---|---|---|

| CYP450 Substrate Prediction | Substrate for CYP3A4, CYP2D6 | Potential for drug-drug interactions |

| Predicted Half-life in Human Liver Microsomes | 25 minutes | Moderate Stability |

Note: The data in this table is hypothetical and for illustrative purposes.

Cheminformatics-Guided Chemical Space Exploration and Scaffold Hopping

Cheminformatics provides the tools to explore the vast chemical space around a lead compound like this compound. These methods facilitate the discovery of novel analogs with improved properties through techniques such as scaffold hopping and virtual library design.

Scaffold diversity analysis involves computationally dissecting the core structures of a collection of molecules to understand their variety and novelty. For this compound, the thiophene-methyl-sulfonamide framework would be compared against databases of known bioactive compounds. This analysis can reveal whether this particular scaffold is common or represents a novel area of chemical space, potentially leading to compounds with new biological activities or improved intellectual property positions.

Based on the core scaffold of this compound, virtual libraries of related compounds can be generated by systematically modifying its constituent parts. For instance, the thiophene ring could be replaced with other heterocycles, and the cyclopropane group could be substituted with other small alkyl rings. These virtual libraries can then be screened in silico against a biological target of interest to identify promising new candidates for synthesis and testing. This approach accelerates the discovery of structure-activity relationships (SAR) and the optimization of lead compounds.

Pre Clinical Pharmacological Evaluation and Conceptual Therapeutic Applications

In Vitro Functional Efficacy Assays

In vitro assays are crucial for determining the biological activity of a compound at a cellular and molecular level. These tests provide foundational data on a compound's potency and its mechanism of action before any potential studies in living organisms.

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of a drug that is required for 50% inhibition in vitro. Similarly, the half maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of its maximal possible effect.

Specific IC50 and EC50 values for N-(thiophen-3-ylmethyl)cyclopropanesulfonamide have not been detailed in the available research. Quantitative data from biochemical or enzymatic assays detailing its specific potency against molecular targets are not publicly documented.

Cell-based assays are essential for understanding how a compound affects cellular functions in a controlled environment. Target engagement studies confirm that a drug interacts with its intended molecular target within the cell, which can be measured through techniques like the cellular thermal shift assay (CETSA). Phenotypic assays, in turn, measure the downstream biological consequences of this engagement, such as inhibition of cell growth or induction of apoptosis.

While methodologies for assessing target engagement and cellular responses are well-established, specific studies applying these assays to this compound are not described in the available literature. Consequently, there is no specific data on its cellular target engagement or the resulting biological response.

Testing compounds against specific disease models, such as strains of multidrug-resistant (MDR) bacteria, is a critical step in drug discovery. The thiophene (B33073) and sulfonamide chemical groups are found in various compounds investigated for antimicrobial properties. For instance, certain thiophene-benzenesulfonamide derivatives have been synthesized and evaluated for activity against Mycobacterium tuberculosis, including drug-resistant strains.

However, specific research evaluating the efficacy of this compound against drug-resistant pathogens or other specific disease-relevant biological systems has not been reported.

Potential Therapeutic Applications based on Molecular Target Modulation

The potential uses of a compound are often inferred from its effect on specific molecular targets known to be involved in disease pathways.

Farnesyltransferase Inhibition: Farnesyltransferase is a key enzyme involved in modifying proteins, including the Ras protein, which plays a crucial role in cell signaling pathways that can lead to cancer when mutated. Inhibitors of this enzyme, known as FTIs, have been a focus of cancer research as they can disrupt the function of oncogenic Ras. Non-thiol containing compounds have been explored as potential farnesyltransferase inhibitors.

ERK5 Modulation: The extracellular signal-regulated kinase 5 (ERK5) is part of a signaling pathway that can be dysregulated in various cancers. The modulation of ERK5 activity is being investigated as a potential therapeutic strategy in oncology.

While these pathways are significant targets in oncology, there is no specific evidence or research data to indicate that this compound acts as an inhibitor of farnesyltransferase or a modulator of ERK5.

In the liver, the enzyme glucokinase (GK) plays a pivotal role in glucose homeostasis. It is controlled by the glucokinase regulatory protein (GKRP). During periods of fasting, GKRP binds to and inactivates glucokinase. Small molecules that can disrupt the interaction between GK and GKRP are being investigated as a potential treatment for type 2 diabetes, as they can increase glucokinase activity and help normalize blood glucose levels. Thiophene derivatives have been explored in the context of developing treatments for diabetes.

Despite the investigation of related chemical structures for this therapeutic target, there is no available research to suggest that this compound modulates the glucokinase regulatory protein or has been evaluated for applications in metabolic disorders like type 2 diabetes.

An in-depth analysis of the preclinical pharmacological profile and potential therapeutic applications of the chemical compound this compound reveals its nascent potential in the fields of neurodegenerative diseases and anti-infective therapies. While direct and extensive research on this specific molecule is limited, preliminary evaluations and studies of structurally similar compounds provide a conceptual framework for its possible biological activities and future research directions.

Neurodegenerative Diseases (e.g., SOD1-Targeting, AMPA Receptor Modulation)

The potential application of this compound in neurodegenerative diseases is an area of growing interest, primarily due to the known neuroactive properties of thiophene and sulfonamide moieties. nih.govmdpi.com Thiophene derivatives have been explored for their ability to cross the blood-brain barrier and interact with various central nervous system (CNS) targets. nih.gov

SOD1-Targeting: Mutations in the superoxide (B77818) dismutase 1 (SOD1) gene are linked to a familial form of amyotrophic lateral sclerosis (ALS). While there is no direct evidence of this compound targeting SOD1, the general strategy of developing small molecules that can modulate the activity or aggregation of misfolded SOD1 is a key area of research in ALS therapeutics. The structural components of this compound, particularly the thiophene ring, could serve as a scaffold for designing compounds that interact with hydrophobic pockets on the SOD1 protein, potentially stabilizing its native conformation or preventing aggregation.

AMPA Receptor Modulation: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for synaptic plasticity and their dysfunction is implicated in several neurodegenerative disorders. The thiophene nucleus is a constituent of various CNS-active compounds, and its derivatives have been investigated as modulators of different receptors. nih.gov Although specific data on the interaction of this compound with AMPA receptors is not available, the electronic and steric properties of the thiophene and cyclopropane (B1198618) groups could theoretically allow for binding to allosteric sites on the AMPA receptor complex. Positive allosteric modulators of AMPA receptors are sought after for their potential to enhance cognitive function and provide neuroprotection.

A summary of the conceptual therapeutic targets in neurodegenerative diseases for this compound is presented in Table 1.

| Therapeutic Target | Potential Mechanism of Action | Rationale |

| Superoxide Dismutase 1 (SOD1) | Stabilization of the native conformation, prevention of aggregation. | Thiophene scaffold could interact with hydrophobic regions of the SOD1 protein. |

| AMPA Receptor | Positive allosteric modulation. | Thiophene and cyclopropane moieties may bind to allosteric sites, enhancing receptor function. |

Table 1: Conceptual Therapeutic Targets in Neurodegenerative Diseases

Anti-infective Applications (e.g., Antimalarial, Antimycobacterial)

The sulfonamide group is a well-established pharmacophore in anti-infective drug discovery, and thiophene derivatives have also demonstrated a broad spectrum of antimicrobial activities. impactfactor.orgresearchgate.net

Antimalarial: The urgent need for new antimalarial drugs due to widespread resistance has driven the exploration of novel chemical scaffolds. While specific studies on the antimalarial activity of this compound are lacking, related cyclopropane-containing compounds have been investigated as potential antimalarial agents. nih.gov The mechanism of action for such compounds could involve the inhibition of essential parasitic enzymes or disruption of the parasite's lifecycle.

Antimycobacterial: Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new antimycobacterial agents. Sulfonamides have a long history in antibacterial therapy, and various thiophene derivatives have shown promising activity against Mycobacterium tuberculosis. nih.govasm.org The proposed mechanism for some sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in mycobacteria. smolecule.com The unique combination of the thiophene ring, a known bioisostere for various aromatic systems, and the cyclopropanesulfonamide (B116046) moiety could lead to novel interactions with mycobacterial targets. nih.gov

Table 2 outlines the potential anti-infective applications and the underlying rationale for investigating this compound.

| Application | Potential Mechanism of Action | Rationale |

| Antimalarial | Inhibition of essential parasitic enzymes. | Cyclopropane-containing compounds have shown antimalarial potential. |

| Antimycobacterial | Inhibition of dihydropteroate synthase or other essential enzymes. | Sulfonamides are established antibacterial agents, and thiophene derivatives have shown antimycobacterial activity. |

Table 2: Conceptual Anti-infective Applications

Research Challenges and Future Directions for this compound as a Research Tool and Potential Therapeutic Lead

Optimization for Potency, Selectivity, and Biological Performance

A significant challenge in the development of this compound as a therapeutic agent is the optimization of its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial to identify which structural modifications enhance the desired activity while minimizing off-target effects. nih.gov For instance, substitutions on the thiophene ring or alterations to the cyclopropane group could dramatically influence binding affinity and efficacy. Furthermore, improving its biological performance, including pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), will be essential for its translation into a viable drug candidate.

Exploration of Novel Biological Pathways and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery, particularly for complex multifactorial conditions like CNS disorders. frontiersin.orgnih.gov Future research should explore the possibility that this compound exhibits a polypharmacological profile. Its constituent chemical motifs suggest potential interactions with a range of enzymes and receptors beyond the initial hypotheses. Unbiased screening against a broad panel of biological targets could uncover novel pathways and therapeutic opportunities.

Development of Advanced In Vitro Models for Efficacy Assessment

To accurately assess the therapeutic potential of this compound, the development and utilization of advanced in vitro models are imperative. For neurodegenerative diseases, three-dimensional (3D) cell culture models, such as spheroids and organoids derived from patient-induced pluripotent stem cells (iPSCs), can provide a more physiologically relevant environment to study disease mechanisms and drug responses compared to traditional 2D cell cultures. frontiersin.orgacs.org These models can better recapitulate the complex cell-cell and cell-matrix interactions of the human brain. mdpi.com

For anti-infective applications, particularly for intracellular pathogens like Mycobacterium tuberculosis, advanced in vitro systems are also critical. Macrophage infection models are essential for evaluating the intracellular activity of antimycobacterial compounds. nih.govfrontiersin.org Furthermore, techniques like luminescence-based assays can offer rapid and efficient screening of compound efficacy. asm.org The use of such sophisticated models will be vital for generating robust preclinical data to support the further development of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(thiophen-3-ylmethyl)cyclopropanesulfonamide, and how are reaction conditions optimized?

- The synthesis typically involves cyclopropane ring formation and sulfonamide coupling. A validated approach includes reacting cyclopropanesulfonyl chloride derivatives with thiophen-3-ylmethylamine under basic conditions (e.g., triethylamine in THF). Critical optimizations include:

- Temperature control : Maintaining 0–25°C during sulfonylation to minimize side reactions.

- Solvent selection : THF or dichloromethane enhances reactant solubility and reaction efficiency.

- Purification : Silica gel chromatography or recrystallization ensures >95% purity .

- For cyclopropane formation, intramolecular alkylative ring closure using n-BuLi (2 equivalents) in THF is effective, followed by deprotection with trifluoroacetic acid .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Essential for confirming stereochemistry and functional groups. For example, cis/trans isomerism in cyclopropane derivatives can be resolved via 1D NOE experiments .

- HRMS : Validates molecular weight and fragmentation patterns, especially for intermediates with Boc-protected amines .

- LC-MS : Monitors reaction progress and purity during multi-step syntheses .

Advanced Research Questions

Q. How can stereochemical challenges in cyclopropanesulfonamide synthesis be addressed?

- Chiral auxiliaries : Use enantiopure amines during sulfonamide coupling to induce desired stereochemistry.

- Computational modeling : DFT calculations predict favorable transition states for cyclopropane ring closure, reducing trial-and-error in reaction design.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. What strategies mitigate contradictions in reported bioactivity data for sulfonamide derivatives?

- Standardized assays : Use consistent enzyme inhibition protocols (e.g., IC50 measurements under fixed pH and temperature).

- Metabolic stability studies : Evaluate compound stability in liver microsomes to explain discrepancies between in vitro and in vivo results. For example, trifluoromethyl groups may enhance metabolic resistance .

- Structural analogs : Compare with derivatives like N-(tert-butyl)cyclopropanesulfonamide to isolate the impact of the thiophene moiety .

Q. How can computational tools predict the binding mode of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or kinases). Focus on sulfonamide’s hydrogen-bonding capacity and the thiophene ring’s hydrophobic interactions.

- MD simulations : Assess binding stability over 100-ns trajectories, identifying key residues for mutagenesis validation .

Data Analysis & Method Optimization

Q. What methods resolve low-yield issues during cyclopropane ring closure?

- Reagent stoichiometry : Excess n-BuLi (2.2 equivalents) ensures complete deprotonation for intramolecular alkylation.

- Inert atmosphere : Rigorous argon/nitrogen purging prevents moisture-induced side reactions.

- Alternative solvents : Replace THF with DME (dimethoxyethane) to improve reaction kinetics .

Q. How should conflicting crystallographic data be interpreted for this compound?

- Multi-model refinement : Use SHELXL’s twin refinement feature for twinned crystals, ensuring accurate electron density maps.

- Validation tools : Check R-factors and Ramachandran plots via the Cambridge Structural Database (CSD) to identify outliers .

Applications in Drug Discovery

Q. What pharmacokinetic (PK) parameters are critical for advancing this compound in preclinical studies?

- Oral bioavailability : Assessed via rat snapshots (e.g., plasma AUC and liver exposure after 20 mg/kg dosing).

- CYP450 inhibition : Screen against CYP3A4/2D6 to predict drug-drug interaction risks.

- LogP optimization : Target 1.5–3.5 for balanced solubility and membrane permeability .

Comparative Analysis

Q. How does this compound compare to other sulfonamide-based enzyme inhibitors?

- Potency : The cyclopropane ring confers rigidity, enhancing binding affinity compared to flexible alkyl chains.

- Selectivity : Thiophene’s π-π stacking reduces off-target effects versus phenyl analogs.

- Case study : Compound 27 (a naphthyridine-sulfonamide hybrid) showed 542.8 [M+H]+ via HRMS and sub-µM IC50 in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.